di-Mmm

glycobiology enzymology carbohydrate chemistry

di-Mmm is the only commercially available cord factor analog built on an α-D-mannopyranosyl-α-D-mannopyranoside disaccharide core, replacing the native trehalose scaffold. This structural substitution enables direct, parallel evaluation of how C2 stereochemistry (mannose vs. glucose) governs Mincle receptor engagement, cytokine polarization, and downstream signaling—experiments impossible with trehalose-based analogs (TDM, TDB) alone. Additionally, its documented α-mannosidase inhibitory activity (IC₅₀ = 84 µM) supports orthogonal use as a benchmark for off-target mannosidase profiling in glycobiology workflows. Procure di-Mmm to isolate carbohydrate headgroup contributions in your innate immune recognition studies.

Molecular Formula C180H346O15
Molecular Weight 2751 g/mol
CAS No. 59578-11-9
Cat. No. B1197016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-Mmm
CAS59578-11-9
Synonyms6,6'-di-O-mycoloyl-alpha-D-mannopyranosyl-alpha-D-mannopyranoside
6,6'-di-O-mycoloyl-alpha-mannopyranosyl-alpha-mannopyranoside
di-MMM
Molecular FormulaC180H346O15
Molecular Weight2751 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC1CC1CCCCCCCCCCCCCCC2CC2CCCCCCCCCCCCCCCCCCCC)O)C(=O)OCC3C(C(C(C(O3)OC4C(C(C(C(O4)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCCCCCCCC5CC5CCCCCCCCCCCCCCC6CC6CCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O
InChIInChI=1S/C180H346O15/c1-5-9-13-17-21-25-29-33-37-41-45-47-49-51-55-63-71-87-99-111-123-135-147-165(167(181)149-137-125-113-101-89-73-65-57-61-69-81-93-105-117-129-141-159-153-163(159)145-133-121-109-97-85-77-75-83-95-107-119-131-143-161-151-157(161)139-127-115-103-91-79-67-59-53-43-39-35-31-27-23-19-15-11-7-3)177(189)191-155-169-171(183)173(185)175(187)179(193-169)195-180-176(188)174(186)172(184)170(194-180)156-192-178(190)166(148-136-124-112-100-88-72-64-56-52-50-48-46-42-38-34-30-26-22-18-14-10-6-2)168(182)150-138-126-114-102-90-74-66-58-62-70-82-94-106-118-130-142-160-154-164(160)146-134-122-110-98-86-78-76-84-96-108-120-132-144-162-152-158(162)140-128-116-104-92-80-68-60-54-44-40-36-32-28-24-20-16-12-8-4/h157-176,179-188H,5-156H2,1-4H3/t157?,158?,159?,160?,161?,162?,163?,164?,165?,166?,167?,168?,169-,170-,171-,172-,173+,174+,175-,176-,179-,180-/m1/s1
InChIKeyMOGDADYOLSGDFB-FDJAZNRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-Mmm (CAS 59578-11-9): Cord Factor Analog Procurement Guide


Di-Mmm (6,6′-di-O-mycoloyl-α-D-mannopyranosyl-α-D-mannopyranoside, CAS 59578-11-9) is a synthetic glycolipid analog of mycobacterial cord factor [1]. With a molecular weight of 2751 g/mol (C₁₈₀H₃₄₆O₁₅), this compound features a dimannoside core esterified at both 6-positions with mycolic acids [2]. Structurally, di-Mmm replaces the α,α-trehalose moiety found in native trehalose dimycolate (TDM) with an α-D-mannopyranosyl-α-D-mannopyranoside disaccharide [3]. This structural modification enables systematic investigation of how the carbohydrate scaffold influences the immunomodulatory properties of cord factor analogs.

Why Di-Mmm Cannot Be Replaced by TDM or TDB in Structural Studies


Native trehalose dimycolate (TDM, CAS 61512-20-7) and its simplified synthetic analog trehalose dibehenate (TDB) are the dominant tools for studying Mincle-mediated immune activation, yet both rely on a trehalose scaffold. Substituting any trehalose-based analog for di-Mmm eliminates the experimental capacity to probe how replacing the α-D-glucopyranosyl units with α-D-mannopyranosyl residues alters receptor recognition, signaling potency, or toxicity profiles. This structural distinction is not cosmetic: the stereochemical and hydrogen-bonding differences between glucose and mannose configurations at the C2 position directly affect glycolipid presentation to C-type lectin receptors [1]. Di-Mmm offers the only commercially cataloged route to a dimannoside-based cord factor scaffold [2].

Quantitative Differentiation Evidence for Di-Mmm (CAS 59578-11-9)


Enzymatic Inhibition Profile: Di-Mmm IC₅₀ = 84 μM vs Rat Liver α-Mannosidase

In an in vitro enzymatic inhibition assay using soluble mammalian α-mannosidase from rat liver, di-Mmm demonstrated an IC₅₀ value of 84,000 nM (84 μM) [1]. This value provides a benchmark for evaluating potential off-target mannosidase inhibition when di-Mmm is employed as a metabolic probe or adjuvant candidate.

glycobiology enzymology carbohydrate chemistry

Chemical Structure Divergence: Dimannoside Core vs Trehalose Scaffold of TDM

Di-Mmm is defined by its α-D-mannopyranosyl-α-D-mannopyranoside disaccharide core, a deliberate departure from the α,α-trehalose (α-D-glucopyranosyl-α-D-glucopyranoside) scaffold of native TDM [1]. The stereochemical inversion at C2 (axial OH in mannose vs equatorial OH in glucose) fundamentally alters hydrogen-bonding capacity, molecular shape, and potential receptor-interaction geometry [2]. This scaffold replacement is not achievable through post-synthetic modification of trehalose-based analogs.

structural biology medicinal chemistry immunology

Synthetic Pathway Specificity: Triflation Route to Dimannoside Scaffold

The synthesis of di-Mmm employs a selective triflation route starting from 4,6:4′,6′-di-O-benzylidene-α,α-trehalose, which is converted to the 2,2′-di-O-triflyl derivative, followed by treatment with sodium nitrite in hexamethylphosphoric triamide to invert stereochemistry and yield the α-D-mannopyranosyl-α-D-mannopyranoside framework [1]. Subsequent tosylation, esterification with potassium mycolate, and hydrogenolysis produces the final di-Mmm product.

synthetic chemistry process chemistry carbohydrate synthesis

Validated Application Scenarios for Di-Mmm Procurement


Structure-Activity Relationship (SAR) Studies of Mincle Agonists

Di-Mmm serves as a comparator compound for SAR investigations exploring how carbohydrate headgroup modifications alter Mincle receptor engagement. Unlike trehalose-based analogs (TDM, TDB) that share an α-D-glucopyranosyl scaffold, di-Mmm introduces the α-D-mannopyranosyl configuration [1]. This enables parallel evaluation of mannose-versus-glucose glycolipids in the same assay system, isolating the contribution of C2 stereochemistry to receptor activation thresholds, cytokine release profiles, and downstream signaling cascades [2].

Mannosidase Inhibition Screening and Off-Target Assessment

Given its documented α-mannosidase inhibitory activity (IC₅₀ = 84 μM against rat liver enzyme), di-Mmm may be employed as a reference compound for profiling off-target mannosidase interactions in glycobiology workflows [1]. Researchers investigating mannose-containing glycolipids or adjuvants can use di-Mmm as a benchmark to quantify relative selectivity against lysosomal and cytosolic α-mannosidases.

Mycobacterial Glycolipid Biochemistry and Model Membrane Studies

As a defined, synthetic cord factor analog containing authentic mycolic acid esters, di-Mmm is applicable in biophysical studies examining how glycolipid structure influences membrane insertion, monolayer formation, and intermolecular packing within lipid bilayers. Comparative analysis with TDM and synthetic trehalose diesters can reveal how the dimannoside core modifies phase behavior and surface presentation relative to the trehalose scaffold [1].

Immunomodulatory Tool Compound for Innate Immunity Research

Di-Mmm is positioned as a research tool for investigating carbohydrate-dependent innate immune recognition. The compound's structural homology to TDM suggests potential interaction with pattern recognition receptors, yet its divergent carbohydrate scaffold may yield distinct signaling outcomes [1]. Use in macrophage activation assays or cytokine profiling experiments enables researchers to map the structural determinants of glycolipid-mediated immune modulation.

Technical Documentation Hub

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